2-Methyldocosane

Descripción general

Descripción

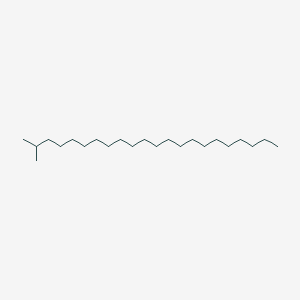

2-Methyldocosane is a branched alkane with the molecular formula C23H48. It is a hydrocarbon compound that consists of a long carbon chain with a methyl group attached to the second carbon atom. This compound is known for its presence in various natural sources and its applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyldocosane can be synthesized through several methods, including:

Hydrogenation of 2-Methyldocosene: This involves the catalytic hydrogenation of 2-Methyldocosene using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Grignard Reaction: The reaction of a Grignard reagent with a suitable alkyl halide can produce this compound. For example, reacting 1-Bromodocosane with methylmagnesium bromide followed by hydrolysis yields this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of long-chain alkenes or the use of advanced organic synthesis techniques to achieve high yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced further under specific conditions to remove any impurities or side products.

Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of light or heat.

Major Products Formed:

Oxidation: 2-Methyldocosanol, 2-Methyldocosanone, 2-Methyldocosanoic acid.

Reduction: Pure this compound.

Substitution: 2-Chlorodocosane, 2-Bromodocosane.

Aplicaciones Científicas De Investigación

Synthesis of 2-Methyldocosane

The synthesis of this compound typically involves the alkylation of 4-methylpentyne with 1-bromoheptadecane followed by hydrogenation. The process is detailed as follows:

- Preparation of 1-bromoheptadecane : Heptadecanol is converted to 1-bromoheptadecane using PBr3 in a dichloromethane solvent.

- Alkylation : The alkylation reaction involves reacting 4-methylpentyne with the prepared bromide.

- Hydrogenation : The resultant compound undergoes hydrogenation using a palladium catalyst to yield this compound with high purity (up to 99%) .

Biological Significance

This compound has been identified in several biological contexts, particularly in insects. It serves as a trail pheromone for certain species, facilitating mate-finding behaviors. For example, studies have shown that this compound plays a crucial role in the mating behavior of Drosophila suzukii, where it influences courtship and locomotion .

Chemical Ecology

The compound's role as a pheromone has implications for pest management strategies. By understanding its chemical signaling pathways, researchers can develop more effective attractants or repellents for agricultural pests.

Material Science

In material science, long-chain alkanes like this compound are explored for their potential use in creating hydrophobic surfaces and coatings. Their structural stability and low volatility make them suitable candidates for applications requiring water resistance .

Biomedical Research

Recent studies have investigated the metabolic pathways involving long-chain hydrocarbons, including this compound, in various organisms. This research could pave the way for novel therapeutic approaches targeting metabolic disorders or cancer .

Case Study on Insect Behavior

A study conducted on Drosophila suzukii demonstrated that the presence of this compound significantly increased mating success rates among males when used in controlled bioassays . This finding highlights the potential for utilizing such compounds in developing insect attractants.

Material Science Innovations

Research into hydrophobic coatings utilizing long-chain alkanes has shown promising results in enhancing water resistance in textiles and building materials. The incorporation of this compound into polymer matrices improved durability and reduced moisture absorption .

Mecanismo De Acción

The mechanism of action of 2-Methyldocosane primarily involves its interaction with hydrophobic environments. Its long carbon chain and branched structure allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it may interact with specific proteins or receptors involved in signaling pathways.

Comparación Con Compuestos Similares

Docosane: A straight-chain alkane with the formula C22H46.

2-Methylnonadecane: A branched alkane with a similar structure but a shorter carbon chain.

2-Methyltricosane: A branched alkane with one additional carbon atom compared to 2-Methyldocosane.

Uniqueness: this compound is unique due to its specific branching at the second carbon atom, which imparts distinct physical and chemical properties compared to its straight-chain and differently branched counterparts. This branching can influence its melting point, boiling point, and reactivity in various chemical reactions.

Actividad Biológica

2-Methyldocosane is a long-chain alkane with significant biological implications, particularly in the context of its role as a cuticular hydrocarbon in various insect species, including Drosophila melanogaster. This compound is recognized for its involvement in chemical communication, mating behaviors, and potential physiological effects on organisms. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications in ecological and evolutionary contexts.

This compound (C23H48) is a saturated hydrocarbon characterized by a straight-chain structure with a methyl group at the second carbon position. Its molecular weight is approximately 324.4 g/mol. The compound is primarily identified through gas chromatography-mass spectrometry (GC-MS) techniques, which allow for the analysis of its presence in biological samples.

1. Chemical Communication in Insects

This compound serves as a cuticular hydrocarbon that plays a crucial role in chemical signaling among insects. In Drosophila melanogaster, it has been observed that this compound influences mating behaviors by acting as a pheromone. Research indicates that male flies produce this compound to attract females and facilitate mating processes. Specifically, it has been shown to induce significant behavioral responses in females, such as shortening the time between matings (EHP shortening) when exposed to males or their pheromones .

2. Physiological Effects

The physiological effects of this compound extend beyond mere attraction. Studies have demonstrated that exposure to this compound can affect reproductive success and survival rates in various species. For instance, it has been noted that the presence of this compound can influence the removal of mating plugs in female flies, which is critical for subsequent mating opportunities .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Mating Behavior : In one experiment, male Drosophila were observed to produce higher concentrations of this compound compared to females. When females were exposed to male cuticular hydrocarbons containing this compound, they exhibited altered mating behaviors, indicating its role as an effective pheromone .

- Behavioral Response Analysis : Another study assessed the effects of varying concentrations of this compound on female flies' mating responses. It was found that at concentrations around 750 ng, significant reductions in EHP were observed, suggesting a dose-dependent response to this compound .

Data Tables

| Study | Concentration (ng) | EHP Response | Notes |

|---|---|---|---|

| Study A | 750 | Significant | Induced EHP shortening |

| Study B | Various | Variable | Dose-dependent effects observed |

The biological activity of this compound is primarily mediated through its interaction with specific odorant receptors (ORs), notably Or47b in Drosophila. Research indicates that the detection of this compound is essential for the pheromonal signaling pathway that influences mating behavior. OR47b-deficient mutants showed significantly reduced behavioral responses to this compound, highlighting the receptor's critical role .

Propiedades

IUPAC Name |

2-methyldocosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)3/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISQJRLSHDWVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333899 | |

| Record name | 2-Methyldocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-81-2 | |

| Record name | 2-Methyldocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.